Cas no 933736-69-7 (3-(cyclopentyloxy)pyrrolidine)
3-(cyclopentyloxy)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(cyclopentyloxy)pyrrolidine
- AKOS011613793
- 933736-69-7
- EN300-1237276
-
- Inchi: 1S/C9H17NO/c1-2-4-8(3-1)11-9-5-6-10-7-9/h8-10H,1-7H2
- InChI Key: YBYMABMYGBFEMI-UHFFFAOYSA-N
- SMILES: O(C1CNCC1)C1CCCC1
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 21.3Ų
3-(cyclopentyloxy)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1237276-1.0g |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| 1PlusChem | 1P028WPY-50mg |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 50mg |
$335.00 | 2024-04-20 | |
| 1PlusChem | 1P028WPY-100mg |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 100mg |
$485.00 | 2024-04-20 | |
| 1PlusChem | 1P028WPY-250mg |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 250mg |
$664.00 | 2024-04-20 | |
| 1PlusChem | 1P028WPY-500mg |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 500mg |
$1012.00 | 2024-04-20 | |
| 1PlusChem | 1P028WPY-1g |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 1g |
$1281.00 | 2024-04-20 | |
| 1PlusChem | 1P028WPY-2.5g |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 2.5g |
$2449.00 | 2024-04-20 | |
| 1PlusChem | 1P028WPY-5g |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 5g |
$3595.00 | 2024-04-20 | |
| 1PlusChem | 1P028WPY-10g |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 10g |
$5298.00 | 2024-04-20 | |
| Aaron | AR028WYA-50mg |
3-(cyclopentyloxy)pyrrolidine |
933736-69-7 | 95% | 50mg |
$340.00 | 2025-02-17 |
3-(cyclopentyloxy)pyrrolidine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 3-(cyclopentyloxy)pyrrolidine
Recent Advances in the Study of 3-(cyclopentyloxy)pyrrolidine (CAS: 933736-69-7) in Chemical Biology and Pharmaceutical Research
The compound 3-(cyclopentyloxy)pyrrolidine (CAS: 933736-69-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and cyclopentyloxy substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 3-(cyclopentyloxy)pyrrolidine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, highlighting the compound's potential for large-scale production. The researchers employed a multi-step process involving cyclopentyl bromide and pyrrolidine derivatives, achieving high yields and purity. This advancement is critical for further preclinical and clinical development.
Pharmacological investigations have revealed that 3-(cyclopentyloxy)pyrrolidine exhibits notable activity as a modulator of certain neurotransmitter systems. Specifically, it has been identified as a potential ligand for G-protein coupled receptors (GPCRs) involved in neurological disorders. In vitro and in vivo studies have shown that the compound can cross the blood-brain barrier, suggesting its applicability in treating conditions such as Parkinson's disease and depression.
Another significant finding comes from a recent study in Bioorganic & Medicinal Chemistry Letters (2024), which explored the compound's anti-inflammatory properties. The research team found that 3-(cyclopentyloxy)pyrrolidine can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. This suggests its potential as a novel anti-inflammatory agent, possibly for autoimmune diseases like rheumatoid arthritis.
In addition to its therapeutic potential, the safety profile of 3-(cyclopentyloxy)pyrrolidine has been a focus of recent research. A toxicology study conducted in rodent models indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed. However, further long-term studies are needed to fully assess its safety and efficacy in humans.
Looking ahead, the integration of computational chemistry and machine learning approaches is expected to further elucidate the structure-activity relationships (SAR) of 3-(cyclopentyloxy)pyrrolidine. These advancements could lead to the design of more potent and selective derivatives, expanding its therapeutic applications. The compound's versatility and promising preliminary data make it a compelling candidate for continued research and development in the pharmaceutical industry.
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